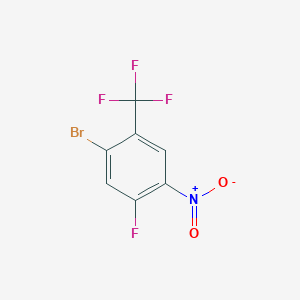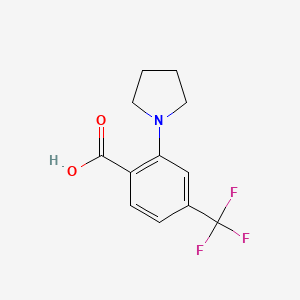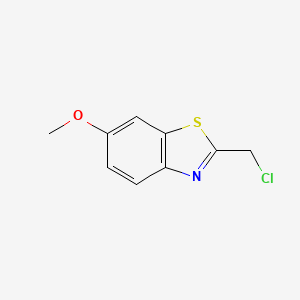
1-benzyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
1-Benzyl-1H-pyrazole-4-sulfonamide is a chemical compound characterized by its benzyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group. This compound is part of the pyrazole family, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It has shown potential as an antiparasitic, antibacterial, and antiviral agent.
Medicine: The compound has been investigated for its anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Analyse Biochimique
Biochemical Properties
1-benzyl-1H-pyrazole-4-sulfonamide plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been found to interact with enzymes such as succinate dehydrogenase, which is a key enzyme in the citric acid cycle. The compound inhibits the activity of succinate dehydrogenase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of succinate to fumarate . Additionally, this compound interacts with various proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as succinate dehydrogenase, and inhibits their activity . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing their respective reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that the compound is suitable for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound has been shown to inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle . This inhibition leads to alterations in metabolic flux and changes in the levels of metabolites such as succinate and fumarate. Additionally, this compound can interact with other enzymes and cofactors, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in various cellular compartments, depending on its interactions with binding proteins and other biomolecules . These interactions influence the localization and accumulation of the compound within cells.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through the presence of targeting signals . Additionally, post-translational modifications of this compound can influence its activity and function within different subcellular compartments . These factors contribute to the overall biochemical effects of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole-4-sulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-sulfonyl chloride with benzylamine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and conditions.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Mécanisme D'action
1-Benzyl-1H-pyrazole-4-sulfonamide is compared with other similar compounds, such as 1-benzyl-1H-pyrazole-5-sulfonamide and other pyrazole derivatives. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and biological activity.
Comparaison Avec Des Composés Similaires
1-benzyl-1H-pyrazole-5-sulfonamide
Other pyrazole derivatives with different substituents
Propriétés
IUPAC Name |
1-benzylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACINTRGTMXXGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)

![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)







